N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present. The molecular formula represents the number and type of atoms in the molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions. The products of these reactions can provide insights into the reactivity and stability of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques and can provide important information about the compound’s behavior under different conditions .Scientific Research Applications
Butyrylcholinesterase Inhibition
- Pyridazinone derivatives, including N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide, have shown potential as inhibitors of the butyrylcholinesterase (BuChE) enzyme. These compounds may serve as lead candidates for Alzheimer's disease treatment due to their inhibitory activity on BuChE, as evidenced by kinetic and molecular docking studies (Dundar et al., 2019).
Carbonic Anhydrase Inhibition
- New benzenesulfonamide derivatives, closely related to the compound , have been studied for their inhibitory effects on carbonic anhydrase, which is an enzyme of significant pharmacological interest. Some of these derivatives have demonstrated interesting cytotoxic activities, hinting at potential applications in anti-tumor treatments (Gul et al., 2016).
Antitubercular Potential
- Another derivative of this compound was investigated for its antitubercular properties. The compound exhibited potential inhibitory action against Mycobacterium tuberculosis when evaluated through docking studies (Purushotham & Poojary, 2018).
Antimicrobial Activity
- Certain pyrazolone derivatives, structurally related to the compound , have shown antimicrobial activity against various bacteria and fungi. These compounds were recognized and characterized by analytical and spectral studies, indicating their potential use in antimicrobial applications (Sarvaiya et al., 2019).
Antihypertensive and Diuretic Agents
- A study synthesized a series of sulfonamide derivatives and evaluated them for their potential as diuretic and antihypertensive agents. These derivatives showed significant activity, suggesting their potential application in the treatment of related cardiovascular disorders (Rahman et al., 2014).
Anticancer Properties
- Some derivatives of this compound have been synthesized and tested for their antiproliferative and apoptotic activities against human tumor cell lines. These compounds have shown promising results, particularly in causing cell cycle arrest and triggering apoptosis in cancer cells (Abbassi et al., 2014).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .
Pharmacokinetics
The presence of the methoxy group and the pyridazinone ring could be sites of metabolic transformation .
Result of Action
The specific molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information on its targets and mode of action, it’s difficult to predict its precise effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-15-13-16(2)22(17(3)14-15)30(27,28)23-11-12-25-21(26)10-9-20(24-25)18-5-7-19(29-4)8-6-18/h5-10,13-14,23H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLOMTQYZNSGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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